molecular formula C8H7ClO5S B1338609 Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate CAS No. 60638-81-5

Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate

Cat. No.: B1338609
CAS No.: 60638-81-5
M. Wt: 250.66 g/mol
InChI Key: JCUQSWVHGVRETC-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate is an organic compound with the molecular formula C8H7ClO5S It is a derivative of benzoic acid, featuring a chlorosulfonyl group and a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with methyl salicylate (methyl 2-hydroxybenzoate).

    Chlorosulfonation: The hydroxyl group of methyl salicylate is first protected, often by converting it into a methoxy group. The protected compound is then subjected to chlorosulfonation using chlorosulfonic acid (HSO3Cl) under controlled conditions to introduce the chlorosulfonyl group.

    Deprotection: The protecting group is removed to regenerate the hydroxyl group, yielding methyl 5-(chlorosulfonyl)-2-hydroxybenzoate.

Industrial Production Methods

Industrial production methods for this compound would follow similar steps but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and improved safety when handling chlorosulfonic acid.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chlorine atom.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid.

    Reduction: Reduction of the chlorosulfonyl group can yield sulfonamide derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.

    Hydrolysis: Typically performed with aqueous bases such as sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Sulfonamides: From nucleophilic substitution with amines.

    Sulfonic Acids: From hydrolysis.

    Hydroxybenzoate Derivatives: From reduction reactions.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: Used as a building block for synthesizing more complex molecules.

    Reagent for Sulfonation: Employed in introducing sulfonyl groups into other compounds.

Biology and Medicine

    Pharmaceuticals: Potential precursor for drug molecules, especially those requiring sulfonamide functionalities.

    Biochemical Research: Used in studies involving enzyme inhibition and protein modification.

Industry

    Polymer Chemistry: Utilized in the synthesis of sulfonated polymers.

    Dye and Pigment Production: Intermediate for producing sulfonated dyes.

Mechanism of Action

The compound’s reactivity is primarily due to the electrophilic nature of the chlorosulfonyl group, which readily reacts with nucleophiles. This reactivity is harnessed in various chemical transformations, making it a versatile intermediate. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s interactions in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-sulfamoyl-2-hydroxybenzoate: Similar structure but with a sulfamoyl group instead of a chlorosulfonyl group.

    Methyl 5-chloro-2-hydroxybenzoate: Lacks the sulfonyl functionality, making it less reactive in certain transformations.

    Methyl 5-(methylsulfonyl)-2-hydroxybenzoate: Contains a methylsulfonyl group, offering different reactivity and applications.

Uniqueness

Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate is unique due to the presence of both a reactive chlorosulfonyl group and a hydroxyl group on the benzene ring. This dual functionality allows for diverse chemical reactions and applications, making it a valuable compound in synthetic chemistry and industrial processes.

Properties

IUPAC Name

methyl 5-chlorosulfonyl-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO5S/c1-14-8(11)6-4-5(15(9,12)13)2-3-7(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUQSWVHGVRETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503317
Record name Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60638-81-5
Record name Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-(chlorosulfonyl)-2-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sulfurochloridic acid (38.3 g, 329 mmol) at 0° C. was added to methyl 2-hydroxybenzoate (10 g, 65.7 mmol) in small portions and the mixture was then stirred at 0° C. for 1 h. The mixture was added dropwise to 10 ml ice-water with stirring and stirring continued for an additional 0.5 h. The ensuing white crystals were collected by filtration, washed three times with water, and then dried to yield the title compound. 12 g.
Quantity
38.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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